N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine
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Overview
Description
N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is a complex organic compound that belongs to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 2-chloro-4-fluorophenyl group: This is achieved through nucleophilic substitution reactions.
Methoxylation: The methoxy group is introduced using methanol or other suitable reagents.
Final modifications: Any additional functional groups are added in the final steps to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique substituents could result in different binding affinities and efficacies at various receptor sites, making it a valuable compound for further research.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O/c1-11-18(12(2)22-17-6-4-3-5-16(17)21-11)23-24-10-13-7-8-14(20)9-15(13)19/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQNFOVWXDVECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1=NOCC3=C(C=C(C=C3)F)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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